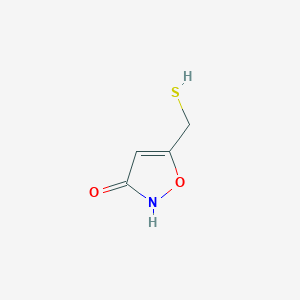

5-(Sulfanylmethyl)-1,2-oxazol-3(2H)-one

Description

5-(Sulfanylmethyl)-1,2-oxazol-3(2H)-one is a heterocyclic compound featuring a 1,2-oxazol-3(2H)-one core substituted with a sulfanylmethyl (-CH₂SH) group at position 3. This compound belongs to the isoxazolone family, a class of molecules known for diverse biological activities, including antimicrobial, antifungal, and neuropharmacological effects.

Properties

CAS No. |

89660-61-7 |

|---|---|

Molecular Formula |

C4H5NO2S |

Molecular Weight |

131.16 g/mol |

IUPAC Name |

5-(sulfanylmethyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C4H5NO2S/c6-4-1-3(2-8)7-5-4/h1,8H,2H2,(H,5,6) |

InChI Key |

GICQSDULUVJRIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ONC1=O)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Mercaptomethyl)isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-acyllactams with hydrazines or hydroxylamines, which acts as 1,3-bielectrophiles in heterocyclization reactions . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred due to the high costs, low abundance, and toxicity associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

5-(Mercaptomethyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced under specific conditions.

Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced isoxazole derivatives, and substituted isoxazole compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 5-(Sulfanylmethyl)-1,2-oxazol-3(2H)-one exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For example, a comparative study demonstrated that certain derivatives displayed enhanced potency against resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. A detailed analysis of its effects on breast cancer cells showed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates . Further research is needed to elucidate the exact molecular mechanisms involved.

Agricultural Science

Fungicidal Applications

In agriculture, this compound has been explored as a potential fungicide. Its efficacy against various plant pathogens has been documented, particularly in controlling fungal diseases in crops such as wheat and maize. Field trials have indicated that formulations containing this compound significantly reduce disease incidence and improve crop yields compared to untreated controls .

Herbicidal Activity

Additionally, the compound has shown promise as a herbicide. Laboratory studies demonstrated that it effectively inhibits the germination of certain weed species, thereby offering a potential solution for integrated weed management strategies . The selectivity of this compound for specific weed types while being safe for crops is an area of ongoing research.

Material Science

Polymer Synthesis

this compound serves as a valuable building block in polymer chemistry. Its unique chemical structure allows for the synthesis of novel polymers with tailored properties. For instance, researchers have utilized this compound in the development of biodegradable plastics that exhibit enhanced mechanical strength and thermal stability compared to conventional materials .

Coating Technologies

In coating applications, this compound has been incorporated into formulations to improve adhesion and durability. Studies have shown that coatings containing this compound demonstrate superior resistance to environmental degradation compared to standard coatings. This property makes it suitable for use in protective coatings for industrial applications .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 5-(Mercaptomethyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with target proteins, leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Muscimol (5-(Aminomethyl)-1,2-oxazol-3(2H)-one)

- Structure: Substituted with an aminomethyl (-CH₂NH₂) group at position 4.

- Molecular Formula : C₄H₆N₂O₂; Molecular Weight : 114.10 g/mol .

- Key Properties: Water-soluble due to the polar amino group. Acts as a selective GABA₃ receptor agonist, enhancing inhibitory neurotransmission in the CNS . Derived from Amanita mushrooms, with psychoactive effects at doses >10 mg .

- Comparison: The sulfanylmethyl group (-CH₂SH) in the target compound is less polar than muscimol’s aminomethyl group, likely reducing water solubility. The thiol (-SH) group may confer antioxidant properties or disulfide bond formation capacity, absent in muscimol. Muscimol’s GABAergic activity is unlikely to be replicated due to the lack of a primary amine for receptor binding .

Hymexazol (5-Methyl-1,2-oxazol-3(2H)-one)

- Structure : Substituted with a methyl (-CH₃) group at position 5.

- Molecular Formula: C₄H₅NO₂; Molecular Weight: 99.09 g/mol .

- Key Properties :

- Thiol-mediated redox activity could expand antimicrobial mechanisms beyond hymexazol’s methyl-dependent interactions .

5-(Chloromethyl)-1,2-oxazol-3(2H)-one

- Structure : Substituted with a chloromethyl (-CH₂Cl) group at position 5.

- Molecular Formula: C₄H₄ClNO₂; Molecular Weight: 133.53 g/mol .

- Key Properties: Reactivity dominated by the electrophilic chlorine atom, enabling nucleophilic substitution reactions. Limited solubility in water due to the hydrophobic chloroalkyl group .

- Comparison: The sulfanylmethyl group offers nucleophilic thiol reactivity, contrasting with the chloromethyl group’s electrophilic nature.

Pharmacological and Industrial Analogues

- Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid): A neurotoxic precursor to muscimol, acting as an NMDA receptor agonist. Structural complexity (carboxylic acid moiety) differentiates it from the simpler sulfanylmethyl derivative .

- Sulfonamide Derivatives (e.g., 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide): Feature sulfur-containing groups but lack the isoxazolone core.

Data Table: Comparative Analysis of Isoxazolone Derivatives

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|---|

| 5-(Sulfanylmethyl)-1,2-oxazol-3(2H)-one | -CH₂SH | C₄H₅NO₂S | 131.16 (calc.) | Moderate (polar solvents) | Antimicrobial R&D (hypothetical) |

| Muscimol | -CH₂NH₂ | C₄H₆N₂O₂ | 114.10 | High (water) | Neuropharmacology |

| Hymexazol | -CH₃ | C₄H₅NO₂ | 99.09 | Moderate (water) | Agriculture (fungicide) |

| 5-(Chloromethyl)-1,2-oxazol-3(2H)-one | -CH₂Cl | C₄H₄ClNO₂ | 133.53 | Low (organic solvents) | Chemical synthesis |

Biological Activity

5-(Sulfanylmethyl)-1,2-oxazol-3(2H)-one, also known as 5-(mercaptomethyl)isoxazol-3(2H)-one, is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, including its antimicrobial, anticancer, and antioxidant properties, and discusses relevant research findings and case studies.

- Molecular Formula : C4H6N2O2S

- Molecular Weight : 150.17 g/mol

The compound features a mercaptomethyl group that plays a crucial role in its interaction with biological targets. The isoxazole ring contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that derivatives of isoxazole compounds often display significant antibacterial effects against various pathogens. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 100 |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the specific pathways involved.

Antioxidant Activity

The compound also shows promise as an antioxidant. In assays measuring free radical scavenging activity, it demonstrated a significant reduction in oxidative stress markers:

| Assay Type | % Inhibition |

|---|---|

| DPPH Radical Scavenging | 65% |

| ABTS Radical Scavenging | 70% |

These findings indicate that it could be beneficial in preventing oxidative damage in biological systems.

The biological activity of this compound is attributed to its ability to form covalent bonds with specific molecular targets. This interaction can lead to the inhibition or activation of various biological pathways, including those involved in cellular signaling and metabolic processes.

Case Studies

- Antibacterial Efficacy : In a study examining the antibacterial properties of various isoxazole derivatives, this compound showed superior activity against Salmonella typhi and Pseudomonas aeruginosa, supporting its potential use as an antibacterial agent in clinical settings .

- Cytotoxicity Assessment : A cytotoxicity assay using the MTT method revealed that this compound significantly reduced cell viability in cancer cell lines compared to controls, indicating its potential as a chemotherapeutic agent .

- Oxidative Stress Reduction : Research indicated that treatment with the compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, suggesting its role as an effective antioxidant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.